molecular formula C24H15N3O2S B15045542 (2E)-2-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enenitrile

(2E)-2-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enenitrile

Cat. No.: B15045542
M. Wt: 409.5 g/mol
InChI Key: YMSOUEQHJKFLCK-FYJGNVAPSA-N
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Description

(2E)-2-(4-{[1,1’-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-3-(3-NITROPHENYL)PROP-2-ENENITRILE is a complex organic compound that features a biphenyl group, a thiazole ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(4-{[1,1’-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-3-(3-NITROPHENYL)PROP-2-ENENITRILE typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the biphenyl and nitrophenyl groups via coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or toluene.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(4-{[1,1’-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-3-(3-NITROPHENYL)PROP-2-ENENITRILE can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The biphenyl and thiazole rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted biphenyl or thiazole derivatives.

Scientific Research Applications

(2E)-2-(4-{[1,1’-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-3-(3-NITROPHENYL)PROP-2-ENENITRILE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Used in the development of advanced materials, such as organic semiconductors or light-emitting diodes.

Mechanism of Action

The mechanism of action of (2E)-2-(4-{[1,1’-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-3-(3-NITROPHENYL)PROP-2-ENENITRILE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The biphenyl and thiazole rings can facilitate binding to hydrophobic pockets, while the nitrophenyl group can participate in hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-(4-{[1,1’-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-3-(4-NITROPHENYL)PROP-2-ENENITRILE: Similar structure but with a different position of the nitro group.

    (2E)-2-(4-{[1,1’-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-3-(2-NITROPHENYL)PROP-2-ENENITRILE: Similar structure but with a different position of the nitro group.

Uniqueness

The unique combination of the biphenyl, thiazole, and nitrophenyl groups in (2E)-2-(4-{[1,1’-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-3-(3-NITROPHENYL)PROP-2-ENENITRILE provides distinct chemical and biological properties

Properties

Molecular Formula

C24H15N3O2S

Molecular Weight

409.5 g/mol

IUPAC Name

(E)-3-(3-nitrophenyl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

InChI

InChI=1S/C24H15N3O2S/c25-15-21(13-17-5-4-8-22(14-17)27(28)29)24-26-23(16-30-24)20-11-9-19(10-12-20)18-6-2-1-3-7-18/h1-14,16H/b21-13+

InChI Key

YMSOUEQHJKFLCK-FYJGNVAPSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)/C(=C/C4=CC(=CC=C4)[N+](=O)[O-])/C#N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)C(=CC4=CC(=CC=C4)[N+](=O)[O-])C#N

Origin of Product

United States

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